Butylene glycol dicaprate

Description

Contextualization within Glycol Ester Chemistry

Butylene glycol dicaprylate/dicaprate belongs to a broad class of chemical compounds known as glycol esters. Glycol esters are diesters of glycols and fatty acids. In the case of butylene glycol dicaprylate/dicaprate, the glycol component is 1,3-butanediol (B41344), and the fatty acids are caprylic acid and capric acid. besthealthvolution.comnaturallythinking.com These fatty acids are derived from sources such as coconut oil. naturallythinking.com

Glycol esters are characterized by the presence of two ester functional groups. The general structure involves a glycol molecule, which is a diol (an alcohol containing two hydroxyl groups), where both hydroxyl groups have been esterified with fatty acids. cir-safety.org This structure imparts specific physicochemical properties to the molecule, such as its oily nature and solubility characteristics. Butylene glycol dicaprylate/dicaprate is a clear, oily liquid with low viscosity. besthealthvolution.comioioleo.de It is soluble in ethanol, diethyl ether, and n-hexane but is practically insoluble in water. naturallythinking.com

The properties of glycol esters can be modified by varying the glycol and the fatty acids used in their synthesis. cir-safety.org This allows for the production of a wide range of esters with different characteristics, suitable for various applications.

Academic Significance and Research Trajectory

The academic and industrial research interest in butylene glycol dicaprylate/dicaprate is primarily driven by its desirable properties for topical formulations. Its function as an emollient and skin-conditioning agent has led to its widespread use in cosmetics and personal care products. besthealthvolution.comspecialchem.com Research has focused on its ability to form an occlusive layer on the skin, which helps to reduce water loss and maintain skin hydration.

In the context of formulation science, butylene glycol dicaprylate/dicaprate is investigated for its role as a solubilizer and a solvent. specialchem.com It has been shown to have excellent dispersing and dissolving properties for pigments used in color cosmetics and for UV filters in sun care formulations. specialchem.com This makes it a valuable component in the development of sunscreens, foundations, and other makeup products. besthealthvolution.comspecialchem.com

Recent research has also explored more sustainable and eco-efficient methods for the production of butylene glycol dicaprylate/dicaprate. One such method involves a biocatalyzed process using renewable energy sources, which significantly reduces the carbon footprint compared to traditional fossil-based manufacturing processes. covalo.com The trajectory of research points towards optimizing its functional benefits in formulations while improving its environmental profile.

Fundamental Chemical Structure and Related Compounds

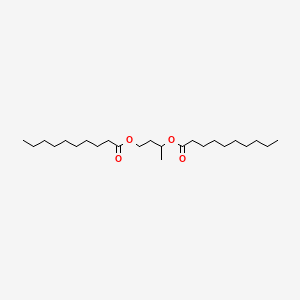

The fundamental chemical structure of butylene glycol dicaprylate/dicaprate consists of a 1,3-butanediol backbone esterified with two fatty acid chains. As the name suggests, it is a mixture of the diesters of caprylic acid (an 8-carbon fatty acid) and capric acid (a 10-carbon fatty acid). cir-safety.org The IUPAC name for the dicaprate version is 3-decanoyloxybutyl decanoate (B1226879). nih.gov

The general chemical structure can be represented as a central butylene glycol moiety linked to two fatty acyl chains through ester bonds. This structure results in a molecule with high lipophilicity. ontosight.ai

Several other glycol esters are structurally related to butylene glycol dicaprylate/dicaprate, differing in the type of glycol or the fatty acids used. These variations lead to different physical and chemical properties. cir-safety.org

Table 1: Physicochemical Properties of Butylene Glycol Dicaprylate/Dicaprate

| Property | Value |

| Appearance | Clear, colorless, oily liquid of low viscosity besthealthvolution.comnaturallythinking.comioioleo.de |

| Solubility | Soluble in ethanol, diethyl ether, n-hexane; practically insoluble in water naturallythinking.com |

| Viscosity (at 20°C) | ~13.0 mPa·s ioioleo.de |

Table 2: Chemical Identifiers for Butylene Glycol Dicaprate

| Identifier | Value |

| Chemical Formula | C24H46O4 nih.gov |

| Molecular Weight | 398.6 g/mol nih.gov |

| IUPAC Name | 3-decanoyloxybutyl decanoate nih.gov |

| CAS Number | 4196-74-1 nih.gov |

Table 3: Related Glycol Ester Compounds

| Compound Name | Glycol Component | Fatty Acid Component(s) |

| Neopentyl Glycol Dicaprate | Neopentyl glycol | Capric acid cir-safety.org |

| Glycol Distearate | Ethylene glycol | Stearic acid cir-safety.org |

| Propylene Glycol Dicaprylocaprate | Propylene glycol | Caprylic and Capric acids ioioleo.de |

| Neopentyl Glycol Diheptanoate | Neopentyl glycol | Heptanoic acid cir-safety.org |

Properties

CAS No. |

4196-74-1 |

|---|---|

Molecular Formula |

C24H46O4 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

3-decanoyloxybutyl decanoate |

InChI |

InChI=1S/C24H46O4/c1-4-6-8-10-12-14-16-18-23(25)27-21-20-22(3)28-24(26)19-17-15-13-11-9-7-5-2/h22H,4-21H2,1-3H3 |

InChI Key |

PBFGMXZRJIUGKU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Butylene glycol dicaprate; Decanoic acid, 1-methyl-1,3-propanediyl ester; Decanoic acid, 1-methyltrimethylene ester. |

Origin of Product |

United States |

Synthesis Methodologies and Process Engineering

Conventional Chemical Synthesis Routes

The industrial production of butylene glycol dicaprylate/dicaprate predominantly relies on the direct esterification of 1,3-butanediol (B41344) with caprylic and capric acids. This method, while effective, necessitates careful management of reaction parameters and downstream processing to achieve the desired product quality.

Esterification Reaction Mechanisms and Catalysis

The synthesis of butylene glycol dicaprylate/dicaprate is achieved through a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the nucleophilic acyl substitution of the carboxylic acid group on the alcohol. The mechanism proceeds via protonation of the carbonyl oxygen of the fatty acid by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl groups of butylene glycol then act as nucleophiles, attacking the activated carbonyl carbon. This is a reversible reaction, and the removal of water is crucial to drive the equilibrium towards the formation of the ester product. sophim.com

A variety of catalysts can be employed to facilitate this reaction. Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective but can lead to corrosion issues and require a neutralization step during product purification. nih.gov Heterogeneous solid acid catalysts, including ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides, offer advantages in terms of easier separation from the reaction mixture and potential for reuse, contributing to a more streamlined and environmentally benign process.

Process Optimization for Yield and Purity

Maximizing the yield and purity of butylene glycol dicaprylate/dicaprate requires the optimization of several key process parameters. These include:

Molar Ratio of Reactants: An excess of the fatty acids is often used to ensure complete conversion of the butylene glycol and to drive the reaction towards the diester. The optimal molar ratio is determined experimentally to balance high conversion with the cost of raw materials and subsequent purification steps.

Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 120-220°C, to increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the butylene glycol or thermal degradation of the product, resulting in discoloration and odor formation.

Pressure/Vacuum: To effectively remove the water formed during the esterification, the reaction is often conducted under a vacuum or with a continuous nitrogen sparge. This shifts the equilibrium towards the product side, leading to higher conversion rates.

Catalyst Concentration: The amount of catalyst used is a critical factor. A higher catalyst concentration can increase the reaction rate but may also promote side reactions and increase purification costs. The optimal concentration is a trade-off between reaction speed and product quality.

The purification of the final product typically involves neutralization of the catalyst (if a homogeneous acid is used), washing to remove unreacted acids and salts, and a final distillation or stripping step under vacuum to remove any residual volatile impurities and to deodorize the product.

Interactive Data Table: Illustrative Process Parameters for Polyol Ester Synthesis

| Parameter | Typical Range | Consequence of Deviation |

| Temperature (°C) | 120 - 220 | Too Low: Slow reaction rate, incomplete conversion. Too High: Side reactions, discoloration, odor formation. |

| Pressure | Vacuum (e.g., <50 mbar) | Too High: Inefficient water removal, lower conversion. |

| Molar Ratio (Acid:Alcohol) | 2.1:1 to 2.5:1 | Too Low: Incomplete diester formation. Too High: Increased cost, more unreacted acid to remove. |

| Catalyst Loading (wt%) | 0.1 - 2.0 | Too Low: Slow reaction. Too High: Increased side reactions, higher purification cost. |

Reactor Design and Engineering Considerations

The esterification of butylene glycol is typically carried out in a stirred tank reactor (STR) operated in batch mode. These reactors are equipped with a heating system, an agitator for effective mixing of the reactants, and a condenser and vacuum system for water removal. For cosmetic ester production, materials of construction are crucial to prevent contamination and ensure product purity; stainless steel is commonly used.

For continuous production processes, other reactor designs may be considered, such as packed bed reactors (PBRs) with a solid acid catalyst or reactive distillation columns. Reactive distillation combines reaction and separation in a single unit, which can be highly efficient for equilibrium-limited reactions like esterification. However, the complexity and capital cost of such systems are higher. Bubble column reactors have also been explored for the synthesis of cosmetic esters, offering good heat and mass transfer characteristics without the mechanical stress on catalysts that can occur in stirred tanks. researchgate.nettuhh.de

Biocatalytic and Green Chemistry Approaches

In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for the synthesis of cosmetic ingredients like butylene glycol dicaprylate/dicaprate. rsc.org Biocatalytic routes and the use of environmentally benign reaction conditions are at the forefront of this research.

Enzymatic Esterification and Biocatalyst Development

Enzymatic esterification, using lipases as biocatalysts, offers a highly selective and mild alternative to conventional chemical synthesis. nih.gov Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), can effectively catalyze the esterification of polyols with fatty acids under much gentler conditions than traditional methods. researchgate.net

The mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The fatty acid first binds to the active site of the lipase (B570770), and a covalent bond is formed between the acyl group of the fatty acid and a serine residue in the enzyme's active site. The alcohol (butylene glycol) then attacks this intermediate, releasing the ester and regenerating the free enzyme.

Key advantages of enzymatic synthesis include:

High Selectivity: Lipases are highly specific, which can reduce the formation of by-products.

Mild Reaction Conditions: Reactions are typically carried out at lower temperatures (e.g., 40-80°C), which minimizes energy consumption and reduces the risk of thermal degradation of the reactants and products. ulpgc.es

Reduced Waste: The high selectivity and milder conditions often lead to cleaner reaction profiles and less waste generation.

The development of robust and reusable biocatalysts is crucial for the economic viability of enzymatic processes. Immobilization of lipases on solid supports enhances their stability and allows for their easy separation and reuse over multiple reaction cycles.

Solvent-Free and Environmentally Benign Reaction Systems

A significant advancement in the green synthesis of esters is the development of solvent-free reaction systems. ulpgc.es By conducting the enzymatic esterification in the absence of organic solvents, the process becomes inherently more environmentally friendly and cost-effective, as it eliminates the need for solvent purchase, handling, and disposal. In a solvent-free system for the synthesis of butylene glycol dicaprylate/dicaprate, the reactants themselves serve as the reaction medium.

The removal of water is still a critical factor in solvent-free enzymatic esterification to drive the reaction towards completion. This is often achieved by applying a vacuum or by sparging the reaction mixture with a dry, inert gas like nitrogen. Molecular sieves can also be added to the reaction mixture to adsorb the water as it is formed. ias.ac.in

The combination of enzymatic catalysis and solvent-free conditions represents a highly promising green route for the production of butylene glycol dicaprylate/dicaprate, aligning with the increasing demand for sustainable and natural ingredients in the cosmetic industry.

Interactive Data Table: Comparison of Conventional and Enzymatic Synthesis of Polyol Esters

| Feature | Conventional Chemical Synthesis | Enzymatic Synthesis |

| Catalyst | Strong acids (e.g., H₂SO₄), solid acids | Lipases (e.g., Candida antarctica lipase B) |

| Temperature | High (120-220°C) | Mild (40-80°C) |

| Selectivity | Lower, potential for side reactions | High, fewer by-products |

| Energy Consumption | Higher | Lower |

| Downstream Processing | Neutralization, extensive purification | Simpler separation of immobilized enzyme |

| Environmental Impact | Higher (corrosive catalysts, potential for waste) | Lower (biodegradable catalyst, often solvent-free) |

Principles of Sustainable Chemical Synthesis and Process Metrics

The synthesis of butylene glycol dicaprate, like many chemical manufacturing processes, is increasingly guided by the principles of sustainable or "green" chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. wikipedia.org The core idea is to design chemical products and processes that are more environmentally benign. nih.gov

Several key principles of sustainable synthesis are directly applicable to the esterification process used to produce this compound:

Waste Prevention: It is more advantageous to prevent the formation of waste than to treat or clean it up after it has been created. wikipedia.org In ester synthesis, this involves optimizing reaction conditions to maximize the conversion of reactants to the desired product, thereby minimizing byproducts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. whiterose.ac.uk The concept of atom economy is a central metric for evaluating the sustainability of a chemical reaction. mdpi.com

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Traditional esterification sometimes uses solvents that have environmental, health, and safety issues. rsc.org Research focuses on replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids, or eliminating solvents altogether. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a single reaction many times. britishwaterfilter.com In the synthesis of this compound, catalysts are used to increase the reaction rate and selectivity, which can lead to milder reaction conditions and reduced energy consumption. Both biocatalysts, like enzymes (lipases), and chemical catalysts are employed in ester synthesis to develop efficient and fast processes. mdpi.com

To quantify the sustainability of a chemical process, several metrics have been developed. These metrics provide a way to measure and compare the "greenness" of different synthetic routes. wikipedia.orgnih.gov

| Metric | Description | Formula | Relevance to this compound Synthesis |

| Atom Economy (AE) | A theoretical measure of how many atoms from the reactants are incorporated into the desired product. mdpi.com | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | A high atom economy indicates that most of the atoms from butylene glycol and capric acid are found in the final this compound product, with minimal atoms wasted in byproducts. |

| Environmental Factor (E-Factor) | Measures the total amount of waste produced in a process. A lower E-factor signifies less waste and a more sustainable process. wikipedia.orgnih.gov | Total Mass of Waste (kg) / Mass of Product (kg) | This metric accounts for all waste streams in the synthesis, including byproducts, solvent losses, and catalyst residues, providing a comprehensive view of the process's environmental impact. nih.gov |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. nih.govrsc.org | Total Mass Input (kg) / Mass of Product (kg) | PMI is a practical metric used in industry to evaluate the overall efficiency of the manufacturing process for this compound, highlighting areas for improvement in material usage. nih.gov |

| Reaction Mass Efficiency (RME) | A more comprehensive measure than yield, it considers the masses of all reactants and the actual yield of the product. rsc.org | (Mass of Product / Total Mass of Reactants) x 100% | RME provides a realistic measure of the efficiency of the esterification reaction itself, taking into account the stoichiometry and the actual amount of this compound produced. nih.gov |

These metrics are crucial tools for chemical engineers and chemists to assess and improve the sustainability of this compound synthesis, driving the development of more environmentally responsible manufacturing processes. whiterose.ac.uk

Advanced Purification and Isolation Techniques for this compound

Following the synthesis of this compound, the crude reaction mixture contains the desired diester along with unreacted starting materials (butylene glycol and capric acid), catalyst, and potential byproducts. scienceready.com.au A multi-step purification process is therefore essential to achieve the high purity required for its applications, particularly in the cosmetics industry. Advanced purification and isolation techniques are employed to remove these impurities effectively.

The initial step in purification often involves neutralizing any remaining acidic components. Unreacted carboxylic acid and any acid catalyst can be neutralized by washing the mixture with a weak base, such as a sodium carbonate or sodium bicarbonate solution. scienceready.com.auweebly.com This converts the acids into their corresponding salts, which are soluble in water and can be separated in an aqueous layer. scienceready.com.au

After neutralization, the organic layer containing the ester is separated. However, it may still contain unreacted alcohol and other impurities. scienceready.com.au Several advanced techniques can be used for further purification:

Distillation: This technique separates components of a liquid mixture based on differences in their boiling points. scienceready.com.au For this compound, which has a relatively high molecular weight and boiling point, vacuum distillation is often employed. lookchem.com Operating under reduced pressure lowers the boiling points of the components, allowing for the removal of more volatile impurities like residual alcohol without requiring excessively high temperatures that could lead to thermal decomposition of the ester. lookchem.comgoogle.com

Chromatography: This is a powerful technique for separating individual components from a mixture. wikipedia.org For the purification of esters on a smaller or laboratory scale, column chromatography using an adsorbent like silica (B1680970) gel can be effective. quora.com The components of the mixture travel through the column at different rates depending on their affinity for the adsorbent and the solvent, allowing for the separation of the ester from other compounds. wikipedia.org

Liquid-Liquid Extraction: This method is used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and water. wikipedia.org After the initial neutralization wash, further extractions with water can help remove any remaining water-soluble impurities. google.com

Adsorption: In this process, impurities are removed by being trapped on the surface of a solid material. wikipedia.org The crude ester can be treated with adsorbents like activated carbon or activated clay to remove color and other minor impurities. google.com The solid adsorbent is then removed by filtration.

Crystallization: For solid esters, crystallization is a common and effective purification method. lookchem.com It involves dissolving the impure solid in a suitable solvent and then allowing the pure ester to crystallize out as the solution cools or the solvent evaporates. wikipedia.org However, as butylene glycol dicaprylate/dicaprate is an oily liquid at room temperature, this method is not directly applicable unless derivative formation or very low-temperature crystallization is employed. tiiips.com

The choice and sequence of these purification techniques depend on the initial purity of the crude product and the final purity specifications required for its intended application. A combination of these methods is often used to produce high-purity this compound. google.com

Interfacial and Solution Chemistry of Butylene Glycol Dicaprate

Solvency Characteristics and Dissolution Mechanisms

The efficacy of butylene glycol dicaprate as a solvent is crucial for the formulation of stable and effective products, particularly in the solubilization of active ingredients and other cosmetic components.

Investigations into Solvency Power for Diverse Solutes

This compound exhibits excellent solvency for a range of lipophilic substances. Its capacity to dissolve crystalline UV filters, vitamins, and other active ingredients is a key attribute in formulation science. The solvency power is attributed to its molecular structure, which combines the polarity of the ester groups with the non-polar nature of the hydrocarbon chains. This dual characteristic allows it to effectively interact with and dissolve a wide array of solutes.

While specific quantitative solubility data for a broad range of solutes in pure this compound is not extensively published in readily available literature, information on the closely related butylene glycol dicaprylate/dicaprate provides valuable insights. This similar diester is known to be soluble in ethanol, diethyl ether, n-hexane, and other fatty oils, while being virtually insoluble in water. naturallythinking.com This suggests that this compound shares a similar solubility profile, making it an effective solvent for non-polar and moderately polar compounds.

Table 1: Solvency of Butylene Glycol Dicaprylate/Dicaprate in Various Solvents

| Solvent | Solubility |

|---|---|

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| n-Hexane | Soluble |

| Fatty Oils | Soluble |

| Water | Virtually Insoluble |

Data based on the properties of the closely related Butylene Glycol Dicaprylate/Dicaprate. naturallythinking.com

Molecular Interactions in Solution Systems

The dissolution of solutes in this compound is governed by intermolecular forces. The primary interactions are van der Waals forces, including London dispersion forces and dipole-dipole interactions. The ester moieties introduce polarity into the molecule, enabling dipole-dipole interactions with other polar molecules. The long hydrocarbon chains, on the other hand, contribute to its non-polar character, allowing for effective solvation of non-polar solutes through dispersion forces.

This balance of polar and non-polar characteristics allows this compound to act as a co-solvent, improving the miscibility of different components within a formulation. The understanding of these molecular interactions is key to predicting the stability and performance of cosmetic emulsions. The feel of an ester-based emollient is also dependent on these intermolecular forces; stronger attractions between molecules can lead to lower spreadability and a heavier feel. aston-chemicals.com

Wetting Behavior and Surface Tension Modification Studies

This compound, like other emollient esters, can influence the wetting of surfaces and modify the surface tension of formulations. Generally, emollients with lower surface tension spread more easily. cosmeticsandtoiletries.com Esters tend to have lower surface tension compared to other oils, making them effective pigment wetting agents in color cosmetics. aston-chemicals.com

Table 2: Surface Tension of Various Cosmetic Emollient Esters

| Emollient Ester | Surface Tension (mN/m) |

|---|---|

| Diisopropyl Adipate | 28.9 |

| Isodecyl Neopentanoate | 29.5 |

| Isocetyl Stearate | 31.8 |

| Octyldodecyl Stearoyl Stearate | 33.0 |

This table provides examples of surface tension for other diester emollients to illustrate the typical range for this class of compounds. cosmeticsandtoiletries.com

Rheological Modification and Viscosity Control

The rheological properties of a product are critical for its stability, application, and consumer perception. This compound is known to influence the viscosity and flow behavior of formulations.

Rheometric Analysis of this compound in Formulations

Rheometric analysis of cosmetic emulsions provides valuable data on their flow behavior, such as viscosity and elasticity. While specific rheological data for formulations containing solely this compound is limited in publicly available research, studies on formulations with butylene glycol (the parent glycol) show that it can either increase or decrease viscosity depending on the concentration and the other ingredients in the formula. cosmeticsandtoiletries.com

For example, in a body butter formulation, 6% natural butylene glycol significantly increased viscosity. cosmeticsandtoiletries.com Conversely, in a hand cream, a 2% concentration of natural butylene glycol maintained a similar viscosity to the control, while higher concentrations led to a significant increase. cosmeticsandtoiletries.com It is important to note that these studies were conducted with butylene glycol, not the dicaprate ester. However, they highlight the complex role that such molecules play in the rheology of an emulsion. The diester, being a larger and less polar molecule than the glycol, would be expected to have a different, though still significant, impact on the final rheology of a product.

Table 3: Effect of Natural Butylene Glycol on the Viscosity of Different Formulations

| Formulation | Butylene Glycol Concentration | Change in Viscosity |

|---|---|---|

| Body Butter | 6% | Significant Increase |

| Hand Cream | 2% | Similar to Control |

| Hand Cream | 6% | Significant Increase |

Data from a study on natural butylene glycol, not this compound, illustrating the potential for viscosity modification. cosmeticsandtoiletries.com

Interplay with Polymeric and Colloidal Rheology

Common rheology modifiers used in conjunction with Butylene Glycol Dicaprylate/Dicaprate include natural gums like xanthan gum and synthetic polymers such as carbomers and acrylate (B77674) copolymers. chanhtuoi.comgoogle.comkalichem.it These polymers generally impart a shear-thinning (pseudoplastic) behavior to the formulation. mdpi.comresearchgate.net At rest, the polymer network creates high viscosity, which effectively suspends the dispersed Butylene Glycol Dicaprylate/Dicaprate droplets. When a shear force is applied, such as rubbing the product onto the skin, the viscosity decreases, allowing for smooth application and spreadability.

The table below summarizes common rheology modifiers found in formulations containing Butylene Glycol Dicaprylate/Dicaprate, highlighting their function.

| Rheology Modifier | INCI Name | Typical Function in Formulation |

| Carbomer | Carbomer | Gelling agent, thickener, stabilizer |

| Xanthan Gum | Xanthan Gum | Stabilizer, thickener, provides shear-thinning texture |

| Acrylates Copolymer | Acrylates/C10-30 Alkyl Acrylate Crosspolymer | Thickener, emulsifier, provides viscosity and stability |

| Hydroxyethylcellulose | Hydroxyethylcellulose | Gelling agent, thickener in aqueous phase |

Emulsification and Emulsion Stabilization Phenomena

Dynamics of Emulsion Formation with this compound

The formation of an emulsion with Butylene Glycol Dicaprylate/Dicaprate as the oil phase can be achieved through various methods, depending on the desired droplet size and stability. The process involves dispersing the oil phase into the aqueous phase (or vice versa) with the aid of emulsifiers and mechanical energy.

High-Energy Emulsification: A common industrial method involves heating the oil and water phases separately, typically to around 75-80°C, to ensure all components are melted and dissolved. scribd.com The phases are then combined and subjected to high-shear homogenization. This intense mechanical energy breaks down the dispersed phase into fine droplets. The final droplet size is influenced by the type and concentration of the emulsifier, the viscosity of the phases, and the energy input during homogenization. scribd.com

Low-Energy Emulsification: Butylene Glycol Dicaprylate/Dicaprate is also suitable for low-energy emulsification methods. It can be formulated into self-emulsifying gel concentrates. google.comgoogle.com.na These systems contain a specific ratio of oil, water, and a high concentration of emulsifiers. They are thermodynamically stable and can form nanoemulsions (with droplet sizes typically less than 1 micrometer) spontaneously or with gentle agitation upon dilution with water. google.comgoogle.com.na

Phase Inversion Techniques: Another approach involves a phase inversion process. One patented method describes dissolving a hydrophilic nonionic surfactant into a water-soluble solvent like 1,3-butylene glycol. The oil phase, containing Butylene Glycol Dicaprylate/Dicaprate, is then added to this mixture to form an oil-in-solvent emulsion. Finally, the addition of the water phase causes the system to invert, resulting in a stable oil-in-water emulsion with a very small droplet size (less than 1 micron). justia.com

The selection of the emulsification process has a direct impact on the resulting emulsion's characteristics, as detailed in the table below.

| Emulsification Method | Energy Input | Typical Resulting System | Key Process Feature |

| High-Shear Homogenization | High | Macroemulsion / Minipemulsion | Mechanical force breaks down droplets |

| Self-Emulsifying Gels | Low | Nanoemulsion / Microemulsion | Spontaneous formation upon dilution |

| Phase Inversion (Solvent) | Low | Nanoemulsion | Emulsion is first formed in a solvent, then inverted with water justia.com |

Long-Term Stability of Emulsified Systems

The long-term stability of emulsions containing Butylene Glycol Dicaprylate/Dicaprate is paramount and depends on preventing destabilization mechanisms such as creaming, flocculation, and coalescence. Stability is not an inherent property of the oil itself but is conferred by the complete formulation system, including emulsifiers, stabilizers, and the viscosity of the continuous phase.

Role of Emulsifiers and Stabilizers: Emulsifiers adsorb at the oil-water interface, reducing interfacial tension and creating a protective barrier around the droplets. justia.com This barrier can be steric or electrostatic, preventing droplets from getting close enough to coalesce. The stability of self-emulsifying drug delivery systems (SEDDS) formulated with Butylene Glycol Dicaprylate/Dicaprate has been shown to be dependent on the choice and ratio of surfactants, maintaining stability for periods exceeding 21 days. tandfonline.com

Viscosity and Rheology: The polymer networks discussed in section 3.2.3 play a critical role in long-term stability. By increasing the viscosity of the continuous (aqueous) phase, the movement of oil droplets is hindered, significantly slowing down creaming or sedimentation. justia.com Formulations containing polymers like Sodium Carbomer or Xanthan Gum effectively suspend the oil droplets, leading to stable products. chanhtuoi.comchanhtuoi.com Some polymer systems can also function as co-emulsifiers, further enhancing stability. lamberti.com

Influence of Oil Polarity: The chemical nature of the oil phase is also a factor. As a highly polar ester oil, Butylene Glycol Dicaprylate/Dicaprate is an excellent solvent for certain materials. minasolve.com However, oil polarity can influence destabilization mechanisms like Ostwald ripening, where molecules from smaller droplets dissolve in the continuous phase and deposit onto larger droplets. In some cases, less polar oils may be more effective at reducing Ostwald ripening. minasolve.com Therefore, formulators may blend different emollients to optimize for both sensory feel and long-term stability against various degradation pathways. Self-emulsifying gel concentrates containing this ester have been noted for their potential for "extraordinary storage stability," indicating that with the correct formulation, highly stable systems can be achieved. google.com

Environmental Transformation and Biogeochemical Cycling of Butylene Glycol Dicaprate

Biodegradation Pathways and Kinetics

Biodegradation is a primary mechanism for the removal of butylene glycol dicaprate from the environment. As an ester, it is susceptible to breakdown by microorganisms commonly found in environmental compartments such as soil, water, and sediment.

The biodegradation of this compound is initiated by the enzymatic action of microorganisms. The ester linkages in the molecule are the primary sites for enzymatic attack. mdpi.com This process is analogous to the degradation of other biodegradable polyesters, which involves two main stages: the adsorption of enzymes onto the polymer surface, followed by the hydrolysis of the ester bonds. frontiersin.org

Microorganisms such as bacteria and fungi release extracellular enzymes, specifically hydrolases like lipases and esterases, that catalyze the cleavage of the ester bonds. mdpi.comgoogle.com This hydrolytic cleavage breaks down this compound into its constituent components: 1,3-butanediol (B41344), and a mixture of caprylic acid and capric acid. These smaller, water-soluble molecules can then be transported across microbial cell membranes and utilized as carbon sources, entering the central metabolic pathways of the microorganisms for energy and biomass production. encyclopedia.pub The ultimate end products of this aerobic biodegradation process are carbon dioxide and water.

Standardized tests are used to quantify the biodegradability of chemical substances. According to the Organisation for Economic Co-operation and Development (OECD) guidelines for the testing of chemicals, this compound is classified as readily biodegradable. tox2u.com

The OECD TG 301 B test, also known as the CO₂ Evolution Test, showed a biological degradation of over 60% after a 28-day period. tox2u.com Substances that achieve a degradation level of at least 60% of the theoretical maximum within a 10-day window during the 28-day test are considered readily biodegradable. oecd.org This result indicates that the compound is not expected to persist in the environment.

Another relevant test for substances with low water solubility, like this compound, is the OECD 301F (Manometric Respirometry Test). ibacon.comnaturallythinking.com This method measures the oxygen consumed by microorganisms during the degradation of the test substance. ibacon.com A substance is considered readily biodegradable in this test if it reaches 60% of its theoretical oxygen demand (ThOD) within the 28-day period. oecd.org

| Test Guideline | Test Name | Result | Classification |

|---|---|---|---|

| OECD TG 301 B | CO₂ Evolution Test | > 60% degradation in 28 days tox2u.com | Readily Biodegradable tox2u.com |

Several factors can influence the rate at which this compound biodegrades in the environment. These include both abiotic and biological factors.

Microbial Population: The presence of a diverse and adapted microbial community with the capability to produce the necessary esterase enzymes is fundamental. Environments with a history of exposure to similar organic compounds may exhibit faster degradation rates. researchgate.net

Bioavailability: The low water solubility of this compound can be a rate-limiting factor. naturallythinking.com Degradation primarily occurs at the interface between the oily substance and water, where microbes are active. The rate, therefore, depends on the surface area of the substance available for microbial colonization.

Environmental Conditions: Abiotic factors such as temperature, pH, and the availability of oxygen and nutrients significantly affect microbial activity and, consequently, degradation rates. mdpi.comresearchgate.net Optimal conditions will lead to faster breakdown.

Advanced Analytical Characterization Techniques for Butylene Glycol Dicaprate

High-Resolution Spectroscopic and Chromatographic Methods for Compositional and Purity Analysis

The chemical identity, purity, and isomeric composition of butylene glycol dicaprylate/dicaprate are critical parameters that influence its functional properties. Advanced analytical techniques provide the necessary sensitivity and resolution to go beyond basic quality control assessments.

Advanced Purity Assessment beyond Basic Thresholds

To ensure the high purity of butylene glycol dicaprylate/dicaprate, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are employed. These methods can detect and quantify not only residual starting materials like butylene glycol and free fatty acids (caprylic and capric) but also potential by-products from the esterification process.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile and semi-volatile impurities. A sample of butylene glycol dicaprylate/dicaprate is vaporized and separated based on the components' boiling points and interactions with the chromatographic column. The mass spectrometer then fragments the individual components and creates a unique mass spectrum for each, allowing for precise identification and quantification of impurities, even at trace levels. For instance, the presence of monoesters of butylene glycol or unreacted fatty acids can be readily detected.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile impurities or those that may degrade at the high temperatures used in GC, HPLC-MS is the preferred method. The sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases. The mass spectrometer detector provides high sensitivity and selectivity for the identification and quantification of impurities.

| Analytical Technique | Detected Impurities | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |

| GC-MS | Residual Butylene Glycol, Free Caprylic Acid, Free Capric Acid, Monoesters | Typically in the ppm (parts per million) range |

| HPLC-MS | Di- and Tri-glycol Esters, Oligomeric species | Can achieve ppb (parts per billion) levels for certain analytes |

Characterization of Isomeric Mixtures and Related Compounds

Butylene glycol dicaprylate/dicaprate is inherently a mixture of diesters. The butylene glycol used in its synthesis can exist as different isomers (e.g., 1,3-butanediol (B41344), 1,2-butanediol), and the esterification can result in a mixture of butylene glycol dicaprylate, butylene glycol dicaprate, and the mixed ester, butylene glycol caprylate caprate. The ratio of these components can affect the final properties of the emollient.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a suitable non-polar stationary phase (like C18) and a gradient elution program using a mobile phase of acetonitrile (B52724) and water can effectively separate the different diester components. The separation is based on the slight differences in polarity and hydrophobicity between the dicaprylate, dicaprate, and the mixed ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the ester mixture.

¹H NMR provides information on the proton environment in the molecule. The signals corresponding to the protons on the butylene glycol backbone and the fatty acid chains can be integrated to determine the relative molar ratios of the caprylate and caprate moieties.

¹³C NMR provides information about the carbon skeleton. The chemical shifts of the carbonyl carbons and the carbons in the butylene glycol and fatty acid chains can confirm the ester linkages and help in identifying the different diester species present in the mixture.

Detailed Rheological Characterization Techniques

The flow behavior of butylene glycol dicaprylate/dicaprate is a crucial factor in its application in cosmetic formulations, affecting the texture, spreadability, and sensory feel of the final product.

Comprehensive Viscometry and Rheometry for Flow Behavior

Rotational rheometers are used to perform detailed studies of the rheological properties of butylene glycol dicaprylate/dicaprate. These instruments can measure viscosity as a function of shear rate, providing a complete picture of the material's flow behavior. Butylene glycol dicaprylate/dicaprate, like many cosmetic esters, typically exhibits Newtonian or near-Newtonian behavior, meaning its viscosity remains relatively constant regardless of the applied shear force. However, precise measurements across a range of shear rates are essential for formulators.

Analysis of Temperature and Shear Rate Dependence

The viscosity of butylene glycol dicaprylate/dicaprate is significantly influenced by temperature. As temperature increases, the viscosity of the ester decreases. This relationship is critical for understanding how a cosmetic product will behave under different storage and usage conditions.

A controlled-stress or controlled-rate rheometer can be used to generate a viscosity-temperature profile. The data can be fitted to models like the Arrhenius equation to predict viscosity at different temperatures.

Similarly, while largely Newtonian, subtle shear-thinning behavior might be observed at very high shear rates. A shear rate sweep, where viscosity is measured over a wide range of shear rates (from low to high), can reveal any non-Newtonian characteristics.

Typical Rheological Data for Butylene Glycol Dicaprylate/Dicaprate:

| Temperature (°C) | Viscosity at low shear rate (mPa·s) | Flow Behavior Index (n) |

| 25 | Approx. 10-15 | ~1.0 (Newtonian) |

| 40 | Approx. 5-8 | ~1.0 (Newtonian) |

| 60 | Approx. 2-4 | ~1.0 (Newtonian) |

Advanced Emulsion and Dispersion Stability Assessment

Butylene glycol dicaprylate/dicaprate is a key component of the oil phase in many emulsions. Advanced techniques are used to assess the stability of these emulsions and the role of the emollient in that stability.

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the particle size distribution of the oil droplets in an emulsion. Smaller and more uniform droplet sizes generally indicate a more stable emulsion. By monitoring the droplet size over time and under different stress conditions (e.g., temperature cycling), formulators can predict the long-term stability of the emulsion.

Multiple Light Scattering (e.g., Turbiscan): This technique provides a rapid and sensitive assessment of emulsion stability without the need for dilution. It works by sending a light beam through the sample and measuring the backscattered and transmitted light. Changes in the light scattering profile over time can be used to detect and quantify destabilization phenomena such as creaming, sedimentation, flocculation, and coalescence. The Turbiscan Stability Index (TSI) is a single value that can be used to rank the stability of different formulations.

Interfacial Rheology: The stability of an emulsion is highly dependent on the properties of the interfacial film formed between the oil and water phases. Interfacial rheology measures the viscoelastic properties (storage modulus G' and loss modulus G'') of this film. A more elastic and robust interfacial film, often influenced by the interaction of the emulsifier and the oil phase components like butylene glycol dicaprylate/dicaprate, can better withstand mechanical stresses and prevent droplet coalescence, thus enhancing emulsion stability.

| Technique | Parameter Measured | Indication of Stability |

| Dynamic Light Scattering (DLS) | Droplet size distribution | Small, monodisperse droplets with minimal change over time |

| Multiple Light Scattering | Backscattering and Transmission profiles (TSI) | Low and stable TSI value over time |

| Interfacial Rheology | Interfacial storage (G') and loss (G'') moduli | High G' (elastic modulus) indicates a more stable interfacial film |

Precision Droplet Size Analysis and Distribution Mapping

The functional properties of emulsions containing Butylene Glycol Dicaprylate/Dicaprate are intrinsically linked to the size and distribution of the dispersed phase droplets. Advanced analytical techniques are employed to precisely characterize these attributes, providing critical data for formulation development and quality control. Laser diffraction is a prominent technique for measuring droplet size distributions in emulsions. lu.se This method operates on the principle that when a laser beam passes through a sample, particles or droplets scatter the light at angles and intensities that are dependent on their size. lu.se Instruments like the Mastersizer 3000 utilize this principle to perform measurements and calculate the average droplet size. researchgate.net

Another common method is Dynamic Light Scattering (DLS), which is particularly effective for characterizing nanoemulsions and smaller droplet sizes. tandfonline.com DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles and relates this motion to particle size. Research has shown that the choice of other formulation components, such as surfactants, significantly influences the final droplet size. For instance, studies comparing different emulsifiers in self-emulsifying drug delivery systems (SEDDS) have demonstrated that varying the surfactant type and ratio can lead to substantial differences in emulsion droplet size. tandfonline.com Formulations containing Cremophor RH40, for example, have been observed to produce smaller droplet sizes compared to those with Tween 80. tandfonline.com

Distribution mapping goes beyond a single average size value, providing a more complete picture of the droplet population. The data is often presented as a distribution curve, indicating whether the population is monomodal (a single peak of similarly sized droplets) or multimodal (multiple peaks indicating varied droplet sizes). lu.se Key statistical parameters derived from this mapping include D10, D50 (the median droplet size), and D90 values, which represent the size below which 10%, 50%, and 90% of the droplets fall, respectively. lu.se This detailed distribution data is crucial for predicting and controlling an emulsion's physical properties.

Table 1: Influence of Emulsifier on Droplet Size in a Butylene Glycol Dicaprylate/Dicaprate Model Emulsion

| Formulation ID | Emulsifier System | Emulsifier Ratio | Mean Droplet Size (nm) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| F-A1 | Tween 80 / Acconon MC8-2 | 60:20 | 748 | 0.45 |

| F-A2 | Cremophor RH40 / Transcutol | 40:10 | 150 | 0.21 |

| F-B1 | Tween 20 / Acconon MC8-2 | 20:60 | 25 | 0.18 |

| F-B2 | Tween 20 / Acconon MC8-2 | 60:20 | 15 | 0.15 |

This table presents hypothetical data based on principles described in cited research to illustrate the impact of formulation variables on droplet size. Actual results would be specific to the complete formulation and processing conditions. tandfonline.com

Accelerated Aging Studies and Stability Profile Determination

Determining the long-term stability of Butylene Glycol Dicaprylate/Dicaprate and the formulations in which it is used is critical. Accelerated aging studies are employed to predict the shelf-life and performance of a product by subjecting it to elevated stress conditions, primarily temperature. These studies can reveal potential instabilities such as phase separation, changes in viscosity, or interactions with packaging materials. As a neutral and completely saturated oil, Butylene Glycol Dicaprylate/Dicaprate is inherently stable against oxidation. ioioleo.de High-purity grades manufactured from quality raw materials exhibit enhanced stability against stress factors and aging. ioioleo.de

One key aspect of stability profiling involves assessing the interaction between the formulation and its packaging. Research has investigated the migration of cosmetic components, including Butylene Glycol Dicaprylate/Dicaprate, into various types of plastic packaging over time at elevated temperatures. In one such study, the migration of lipids from an emulsion into polymer pellets was monitored over 140 days at 40°C. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to identify and quantify the migrating components. researchgate.net The study found that Butylene Glycol Dicaprylate/Dicaprate is a relatively slow-migrating lipid compared to others like isopropyl palmitate. researchgate.net

The stability profile is constructed by analyzing various parameters at set time points throughout the accelerated aging process. These parameters can include visual appearance, pH, viscosity, and droplet size distribution. A 21-day stability study is a common short-term test for emulsion formulations. tandfonline.com For packaging interaction, the weight gain of the plastic material is measured over time to characterize the migration process. researchgate.net This comprehensive data allows formulators to select appropriate packaging and predict the long-term physical integrity of the product.

Table 2: Migration of Butylene Glycol Dicaprylate/Dicaprate into Packaging Material during Accelerated Aging at 40°C

| Time (Days) | Weight Gain of Polymer (%) | Migration Depth (μm) | Spectroscopic Signal (IR Peak Intensity) |

|---|---|---|---|

| 0 | 0.0 | 0 | 0.0 |

| 3 | 0.8 | 250 | 0.15 |

| 7 | 1.5 | 400 | 0.32 |

| 14 | 2.2 | 550 | 0.51 |

| 30 | 3.1 | 700 | 0.75 |

| 90 | 3.8 | 750 | 0.88 |

| 140 | 4.0 | 770 | 0.91 |

This table is a representative model based on findings that illustrate the slow migration of Butylene Glycol Dicaprylate/Dicaprate over an extended period under accelerated conditions. researchgate.net

Theoretical and Computational Chemistry Studies on Butylene Glycol Dicaprate

Molecular Dynamics Simulations for Interfacial Phenomena and Solute Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For Butylene Glycol Dicaprate, a key component in many cosmetic emulsions, MD simulations can provide critical insights into its behavior at interfaces, such as oil-water interfaces, and its interactions with other solutes in a formulation.

MD simulations can model the self-assembly of this compound with surfactants and other components to form stable emulsions. These simulations can reveal how the molecule orients itself at an interface, which is crucial for its function as an emollient and stabilizer. For instance, simulations can show the extent of penetration of the ester's lipophilic tails into the oil phase and the interaction of its ester groups with the aqueous phase. This information is vital for understanding how it contributes to the stability and texture of a cosmetic product.

Furthermore, MD simulations can elucidate the interactions between this compound and active ingredients in a formulation. By modeling the system at an atomistic level, it is possible to understand how this compound might act as a carrier or penetration enhancer for other molecules. The simulations can predict the binding affinity and interaction energies between this compound and various solutes, providing a molecular basis for its performance in delivering active compounds to the skin.

Hypothetical Research Findings from MD Simulations:

A hypothetical MD simulation study on a this compound-water-surfactant system could yield data on interfacial tension and molecular orientation. The results might indicate that the presence of this compound significantly lowers the interfacial tension, thereby promoting emulsion stability. The simulation could also provide a detailed picture of the molecular arrangement at the interface, showing the ester's flexible structure allowing it to pack efficiently between surfactant molecules.

Below is a hypothetical data table summarizing potential findings from such a simulation:

| Simulation System | Interfacial Tension (mN/m) | Average Tilt Angle of Ester Chains (degrees from interface normal) | Solute (e.g., Vitamin E) Penetration into Oil Phase (%) |

| Water-Oil | 50.2 | N/A | 30 |

| Water-Oil-Surfactant | 15.8 | N/A | 45 |

| Water-Oil-Surfactant-Butylene Glycol Dicaprate | 8.5 | 35 | 65 |

This table is interactive. You can sort the data by clicking on the column headers.

Quantum Chemical Calculations for Reaction Mechanisms and Stability Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure of molecules. These calculations are instrumental in understanding reaction mechanisms and predicting the stability of compounds like this compound.

For instance, quantum chemical methods can be employed to study the hydrolysis of the ester linkages in this compound under various pH conditions. By calculating the activation energies for different reaction pathways, researchers can predict the compound's stability in acidic or alkaline formulations. These theoretical predictions can guide formulators in creating products with a longer shelf-life.

Furthermore, these calculations can shed light on the oxidative stability of this compound. By determining the bond dissociation energies of C-H bonds in the molecule, it is possible to identify the sites most susceptible to radical attack and subsequent oxidation. This information is valuable for selecting appropriate antioxidants to include in formulations containing this ester.

Hypothetical Research Findings from Quantum Chemical Calculations:

A hypothetical study using Density Functional Theory (DFT), a common quantum chemical method, could investigate the hydrolysis of this compound. The calculations might reveal that the ester bonds are more susceptible to hydrolysis under basic conditions due to a lower activation energy barrier for nucleophilic attack by a hydroxide (B78521) ion compared to acid-catalyzed hydrolysis.

Below is a hypothetical data table summarizing potential findings from such calculations:

| Reaction Condition | Calculated Activation Energy (kJ/mol) for Ester Hydrolysis | Predicted Relative Rate of Hydrolysis |

| Neutral (pH 7) | 120 | 1 |

| Acidic (pH 4) | 105 | 10 |

| Basic (pH 9) | 85 | 1000 |

This table is interactive. You can sort the data by clicking on the column headers.

Development of Predictive Models for Structure-Property Relationships

Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. For this compound and similar esters, QSPR models can be developed to predict properties like viscosity, spreading behavior, and skin feel based on molecular descriptors.

These models are built using a dataset of molecules with known properties and their corresponding structural features (descriptors). Once a reliable model is established, it can be used to predict the properties of new, untested molecules. This approach can significantly accelerate the screening process for new cosmetic ingredients, reducing the need for extensive experimental testing. For this compound, a QSPR model could predict its emollient properties based on descriptors such as its molecular weight, branching, and the presence of ester groups.

Hypothetical Research Findings from QSPR Modeling:

A hypothetical QSPR study on a series of cosmetic esters, including this compound, could aim to predict their spreading value on a synthetic skin substitute. The resulting model might show that the spreading value is positively correlated with molecular flexibility and negatively correlated with molecular weight and viscosity.

Below is a hypothetical data table illustrating the input for and output of such a QSPR model:

| Compound | Molecular Weight ( g/mol ) | Viscosity (mPa·s) | Spreading Value (mm²/10 min) - Experimental | Spreading Value (mm²/10 min) - Predicted |

| Isopropyl Myristate | 270.45 | 5 | 800 | 795 |

| This compound | 398.63 | 15 | 650 | 655 |

| Cetyl Ricinoleate | 480.83 | 100 | 400 | 410 |

| Octyldodecyl Stearoyl Stearate | 677.21 | 250 | 250 | 245 |

This table is interactive. You can sort the data by clicking on the column headers.

Application of Life Cycle Assessment (LCA) and Green Chemistry Metrics to this compound Production and Use

Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. For this compound, an LCA can provide a comprehensive overview of its environmental footprint.

An LCA study would quantify the energy consumption, greenhouse gas emissions, water usage, and waste generation associated with the production of this compound, which typically involves the esterification of butylene glycol with capric acid. The assessment would also consider the environmental impacts associated with the raw materials, such as the sourcing of butylene glycol (from petroleum or bio-based routes) and capric acid (from vegetable oils).

In conjunction with LCA, green chemistry metrics can be applied to evaluate the sustainability of the synthesis process. Metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) can quantify the efficiency and wastefulness of the chemical reaction used to produce this compound. By applying these metrics, chemists can identify areas for improvement in the synthesis, such as the use of more efficient catalysts, renewable feedstocks, and solvent-free conditions.

Hypothetical Research Findings from LCA and Green Chemistry Metrics:

A hypothetical comparative LCA study could evaluate two different production routes for this compound: a traditional petrochemical-based route and a bio-based route using renewable feedstocks. The results might show that the bio-based route has a lower global warming potential but a higher land use impact.

Below is a hypothetical data table summarizing the green chemistry metrics for the synthesis of this compound:

| Green Chemistry Metric | Traditional Synthesis | Improved Catalytic Synthesis |

| Atom Economy (%) | 92 | 92 |

| Yield (%) | 85 | 95 |

| E-Factor (kg waste/kg product) | 1.5 | 0.5 |

| Process Mass Intensity (PMI) | 10 | 4 |

This table is interactive. You can sort the data by clicking on the column headers.

Emerging Research Directions and Interdisciplinary Perspectives

Development of Novel Synthesis Technologies for Enhanced Sustainability and Efficiency

The chemical industry's increasing focus on sustainability and green chemistry principles is driving innovation in the synthesis of cosmetic esters, including butylene glycol dicaprate. cosmeticsandtoiletries.commdpi.com Research is moving away from traditional petrochemical-based methods towards more efficient and environmentally responsible alternatives that utilize renewable feedstocks and biocatalysis.

Key developments include:

Bio-based Feedstocks: The constituent parts of butylene glycol dicaprylate/dicaprate can be sourced from renewable materials. The fatty acids, caprylic and capric acid, are commonly derived from natural sources like coconut oil. naturallythinking.com More significantly, recent advancements have enabled the production of butylene glycol (specifically 1,3-butanediol) through the fermentation of renewable sugars using engineered microorganisms. This bio-fermentation process avoids the use of petroleum-derived acetaldehyde, a probable carcinogen, and significantly reduces greenhouse gas emissions compared to conventional chemical synthesis.

Enzymatic Esterification (Biocatalysis): The esterification process itself is being revolutionized by the use of enzymes, particularly lipases, as catalysts. lidsen.comresearchgate.net Enzymatic synthesis offers several advantages over traditional chemical catalysis, which often requires high temperatures and can produce unwanted byproducts. Biocatalysis is characterized by mild reaction conditions, high selectivity, and the potential for solvent-free processes, aligning with the core tenets of green chemistry. cosmeticsandtoiletries.comresearchgate.net This method not only improves energy efficiency but also results in a purer final product with a better environmental profile. nih.govscispace.com

Solvent-Free Synthesis: Research into solvent-free reaction systems, sometimes activated by microwave technology, further enhances the green profile of ester synthesis. researchgate.netrsc.org By eliminating organic solvents, these methods reduce waste, minimize potential environmental contamination, and lower energy consumption associated with solvent recovery.

Table 1: Comparison of Synthesis Technologies for this compound

| Feature | Conventional Synthesis | Novel Green Synthesis |

|---|---|---|

| Butylene Glycol Source | Petrochemical (e.g., from acetaldehyde) tiiips.com | Bio-fermentation of renewable sugars |

| Fatty Acid Source | Natural Oils (e.g., Coconut) | Natural Oils (e.g., Coconut) naturallythinking.com |

| Catalysis Method | Chemical Catalysts (e.g., acids, metal salts) | Enzymatic (Biocatalysis, e.g., Lipases) lidsen.com |

| Reaction Conditions | High temperature, potential for byproducts | Mild temperatures, high selectivity cosmeticsandtoiletries.com |

| Solvent Use | Often requires organic solvents | Trend towards solvent-free systems researchgate.netrsc.org |

| Sustainability Profile | Higher energy consumption, reliance on fossil fuels | Lower carbon footprint, use of renewable resources, less waste |

Exploration of Unconventional Applications in Advanced Chemical Systems and Engineering

While butylene glycol dicaprylate/dicaprate is primarily known for its role in cosmetics, its unique physicochemical properties suggest potential for use in a broader range of advanced applications beyond skin care. Research in related fields indicates that diesters with similar structures are being explored for several unconventional uses.

Specialty Lubricants and Bio-additives: Esters are a well-known class of synthetic lubricants. google.com Polyalkylene glycol esters are specifically used in lubricating oil compositions for their performance characteristics. google.com Given its structure, butylene glycol dicaprylate/dicaprate could be investigated as a biodegradable base oil or a lubricity-enhancing additive in industrial and automotive applications. Research on other glycol esters derived from vegetable oils has shown their potential as effective bio-additives for improving the lubricity of low-sulfur diesel fuels. researchgate.net

Advanced Drug Delivery Systems: The compound's properties as a non-greasy emollient and solvent make it a candidate for use in advanced topical and transdermal drug delivery systems. sincereskincare.com Similar compounds, such as propylene glycol dicaprylate/dicaprate, are used to form stable, monophasic systems with water-soluble surfactants, which can act as vehicles for pharmaceuticals. nih.gov this compound could function as a carrier that enhances the solubility and skin permeation of active pharmaceutical ingredients (APIs), potentially improving the efficacy of dermatological treatments.

Green Solvents and Plasticizers: Butylene glycol has been identified as a sustainable "green solvent" for the extraction of bioactive compounds from natural sources. nih.gov Its diester, butylene glycol dicaprylate/dicaprate, shares this potential as a biodegradable, low-volatility solvent for specialized applications in chemical engineering, such as in reaction media or for the removal of hydrocarbon deposits. tiiips.com Furthermore, its emollient properties suggest it could be explored as a bio-based plasticizer for polymers, offering a potentially safer alternative to traditional phthalate-based plasticizers in certain flexible plastic applications.

Investigations into Synergistic Effects in Complex Multi-Component Chemical Systems

Enhanced Penetration of Actives: One of the most significant synergistic effects is its ability to act as a penetration enhancer. sincereskincare.com By modifying the lipid barrier of the stratum corneum, it can facilitate the delivery of active ingredients, such as vitamins or antioxidants, to deeper layers of the skin, thereby increasing their bioavailability and effectiveness.

Solvency and Formulation Stability: The compound is an effective solvent for many lipophilic cosmetic ingredients, including crystalline UV filters. naturalpoland.com This property is critical for preventing the recrystallization of active ingredients, which would otherwise reduce product efficacy and create an undesirable skin feel. Its ability to help combine oil and water bases also contributes to the integrity and stability of complex emulsion systems. sincereskincare.com

Synergy with Other Emollients and Humectants: When combined with other emollients, it can create a unique sensory profile that is lighter and less greasy than what might be achieved with single ingredients. cosmeticsandtoiletries.com Paired with humectants like butylene glycol or glycerin, it forms a comprehensive moisturizing system; the humectant draws moisture to the skin, while the butylene glycol dicaprylate/dicaprate forms a light, semi-occlusive barrier to prevent water loss. medicalnewstoday.com

Impact on Topical Drug Formulations: The interaction between emollients and topical drugs is an area of active research. Studies have shown that the presence of an emollient can significantly alter the absorption of a topical corticosteroid, with the effect depending on the specific emollient and the application protocol. nih.gov This highlights the critical need to understand the synergistic (or antagonistic) effects of emollients like butylene glycol dicaprylate/dicaprate when used in conjunction with topical pharmaceutical products.

Table 2: Synergistic Effects of this compound in Multi-Component Systems

| Interacting Component | Type of Synergy | Outcome |

|---|---|---|

| Active Ingredients (e.g., Vitamins, Antioxidants) | Penetration Enhancement | Increased bioavailability and efficacy of the active ingredient. sincereskincare.com |

| UV Filters (e.g., Octocrylene) | Solubilization | Prevents crystallization of the filter, ensuring uniform protection and better skin feel. naturalpoland.com |

| Other Emollients (e.g., Isopropyl Myristate) | Sensory Modification | Creates a lighter, non-greasy texture and improves spreadability. naturalpoland.comcosmeticsandtoiletries.com |

| Humectants (e.g., Glycerin, Butylene Glycol) | Moisture Regulation | Creates a dual-action moisturizing effect by attracting and sealing in moisture. medicalnewstoday.com |

| Topical APIs (e.g., Corticosteroids) | Bioavailability Modification | Can increase or decrease drug absorption depending on the formulation context. nih.gov |

Methodological Advancements in Characterization and Predictive Modeling for Future Research

Future research and development of butylene glycol dicaprylate/dicaprate and other cosmetic esters will be heavily influenced by advancements in analytical and computational methodologies. These tools allow for more precise characterization and better prediction of performance, accelerating innovation.

Advanced Analytical Characterization: The structural analysis and quantification of cosmetic esters are benefiting from high-resolution instrumentation. Techniques such as Nuclear Magnetic Resonance (NMR), Electrospray Ionization-Mass Spectrometry (ESI-MS), and High-Performance Liquid Chromatography (HPLC) are now commonly employed for precise structural elucidation and purity assessment. mdpi.com Furthermore, in vitro assessments are used to measure key physicochemical properties—such as spreading values, contact angle, surface tension, and viscosity—which can then be correlated with in vivo sensory data to build a comprehensive performance profile. cosmeticsandtoiletries.comresearchgate.net

Predictive Modeling for Skin Permeability: A significant area of advancement is the use of in silico predictive modeling to assess the skin permeability of molecules. bath.ac.uk Quantitative Structure-Property Relationship (QSPR) models and advanced machine learning algorithms (e.g., Random Forest, Gradient Boosting) are being developed to predict the skin permeation coefficient (LogKp) of a compound based on its molecular descriptors, such as hydrophobicity, molecular weight, and hydrogen bonding capacity. nih.govplos.orgresearchgate.net These models can be used to screen new ester candidates, optimize structures for desired penetration profiles, and reduce the need for extensive experimental testing. nih.gov This computational approach offers a powerful tool for designing future emollients with tailored properties for specific applications, whether for cosmetic moisturization or enhanced drug delivery.

Table 3: Advanced Methodologies for Ester Research and Development

| Methodology | Application | Key Parameters & Techniques |

|---|---|---|

| Structural Characterization | Purity analysis and structural confirmation | NMR, ESI-MS, HPLC, Infrared (IR) Spectroscopy mdpi.com |

| Physicochemical Profiling | Correlation of physical properties with sensory performance | Spreading value, contact angle, surface tension, viscosity, dielectric constant cosmeticsandtoiletries.com |

| Predictive Computational Modeling | In silico prediction of skin permeation and interaction | QSPR models, Machine Learning (e.g., XGBoost, Random Forest), Molecular Descriptors (LogKp, TPSA, H-bond donors/acceptors) nih.govplos.org |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing butylene glycol dicaprate in research settings?

- Answer : this compound can be characterized using infrared (IR) spectroscopy (e.g., USP method h197Fi) and thin-layer chromatography (TLC) with methylene chloride as the solvent. For TLC, prepare test and standard solutions at 50 mg/mL, apply streaks of 10 µL, and compare retention factors. These methods are adapted from pharmacopeial standards for structurally related compounds like propylene glycol dicaprylate/dicaprate .

Q. How do physicochemical properties like polarity and logP influence this compound's role in formulations?

- Answer : this compound is highly polar, making it effective in stabilizing pigments and lipophilic UV filters in sun care formulations. Its octanol-water partition coefficient (logP >5) and molecular weight (<500 Da) suggest moderate skin penetration potential. These properties should be evaluated using logP assays (e.g., shake-flask method) and permeability models (e.g., Franz diffusion cells) to optimize formulation compatibility .

Q. What storage conditions are critical to maintaining the stability of this compound in laboratory settings?

- Answer : Store in well-closed containers to prevent moisture absorption, which could hydrolyze ester bonds. While no specific temperature is mandated in pharmacopeial guidelines, standard laboratory conditions (20–25°C) are advisable. Monitor purity via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate interactions between this compound and other emollients of varying polarities?

- Answer : Use ternary phase diagrams to map miscibility with low-polar oils (e.g., Coco-Caprylate/Caprate). Assess emulsion stability by measuring Ostwald ripening rates via dynamic light scattering. For functional synergy, combine with non-polar emollients and evaluate pigment dispersion efficiency using microscopy or UV-Vis spectroscopy .

Q. How might contradictions in reported metabolic pathways for this compound be resolved?

- Answer : Conduct comparative in vitro studies using rat liver homogenate fractions:

- Mitochondrial fractions : Assess β-oxidation via LC-MS quantification of 2-carbon fragments (e.g., acetyl-CoA).

- Microsomal fractions : Measure ω-hydroxylation products (e.g., dicarboxylic acids) using GC-MS.

Validate findings with in vivo models (e.g., radiolabeled tracer studies) to clarify dominant pathways .

Q. What methodologies are suitable for evaluating the dermal penetration enhancement potential of this compound?

- Answer :

- In vitro : Use human stratum corneum or synthetic membranes in Franz diffusion cells with fluorescent tracers (e.g., Nile Red). Compare flux rates with and without this compound.

- In vivo : Apply the compound in a 3% blend (mimicking cosmetic formulations) and quantify systemic absorption via mass spectrometry. Include negative controls (e.g., saline) to isolate enhancement effects .

Q. How can this compound be leveraged to stabilize hydrophobic active ingredients in topical delivery systems?

- Answer : Incorporate it into nanoemulsions or liposomes using high-pressure homogenization. Evaluate stability via accelerated aging tests (e.g., 40°C/75% RH for 3 months) and monitor active ingredient degradation via HPLC. Optimize ratios with surfactants (e.g., polysorbates) to balance encapsulation efficiency and release kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the skin irritation potential of this compound?

- Answer : Replicate human patch tests (e.g., 0.1 g applied to 50 cm² forearm area) with extended observation periods (≥120 hours). Use standardized irritation scoring (e.g., Draize scale) and compare results across demographic subgroups (e.g., sensitive vs. normal skin). Cross-validate with in vitro assays like EpiDerm™ tissue viability tests .

Methodological Tables

| Experimental Parameter | Recommended Method | Key Reference |

|---|---|---|

| Purity Assessment | TLC with methylene chloride (50 mg/mL solutions) | |

| LogP Determination | Shake-flask method with octanol/water phases | |

| Metabolic Pathway Analysis | LC-MS of liver homogenate fractions | |

| Emulsion Stability Testing | Dynamic light scattering (Ostwald ripening) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |